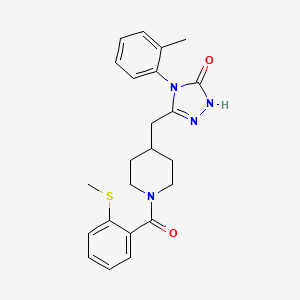
2-Cyano-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(4-methoxyphenyl)propanamide is an organic compound with the molecular formula C11H12N2O2 It is characterized by the presence of a cyano group (-CN) and a methoxyphenyl group (-C6H4OCH3) attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-methoxyphenyl)propanamide typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(4-methoxyphenyl)acrylonitrile. This intermediate is then subjected to a catalytic hydrogenation process to yield the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amides or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or other nucleophilic reagents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amides or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-Cyano-3-(4-methoxyphenyl)propanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group and methoxyphenyl group play crucial roles in its reactivity and interactions with other molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(4-methylphenyl)propanamide
- 2-Cyano-3-(4-chlorophenyl)propanamide
- 2-Cyano-3-(4-hydroxyphenyl)propanamide
Uniqueness
2-Cyano-3-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. This can influence its reactivity and interactions with other compounds, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-cyano-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIRZBAJDXLVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2953387.png)
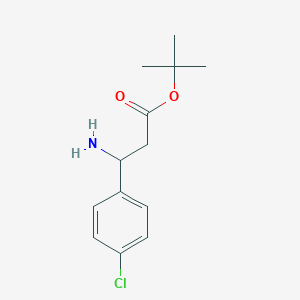
![N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]but-2-ynamide](/img/structure/B2953391.png)
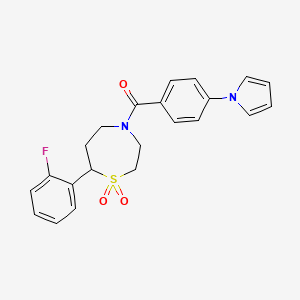
![(2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2953395.png)
![5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2953397.png)
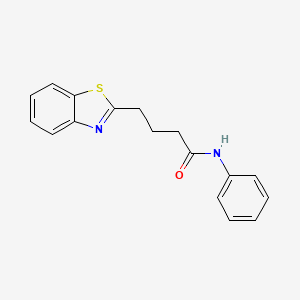
![2-[(1E)-[(2-PHENYLACETAMIDO)IMINO]METHYL]BENZOIC ACID](/img/structure/B2953400.png)
![2-Benzyl-5-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2953401.png)
![(Z)-methyl 2-(1-(3-((3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2953402.png)
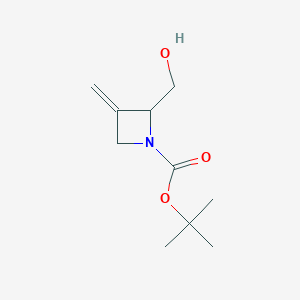
![5-chloro-6-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2953406.png)
![4-fluoro-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2953409.png)
